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Introduction to Parylene F

Parylene F is a fluorinated variant of the Parylene family of conformal coatings, offering unique
properties that make it an exceptional substrate and encapsulation material for flexible
electronics, particularly in demanding applications such as medical implants and high-
frequency devices.[1] Its chemical vapor deposition (CVD) process allows for the formation of
ultra-thin, pinhole-free, and truly conformal films on a variety of substrates.[2][3] This document
provides detailed application notes and experimental protocols for utilizing Parylene F as a
substrate in the fabrication of flexible electronic devices.

Properties of Parylene F for Flexible Electronics

Parylene F exhibits a compelling combination of mechanical, electrical, and barrier properties,
making it a superior choice for flexible electronic applications.

Data Presentation: Comparative Properties of Flexible
Substrates

The following tables summarize the quantitative properties of Parylene F in comparison to other
common flexible substrates.

Table 1: Mechanical Properties
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PET
Kapton® (Polyethyl

PDMS

Parylene Parylene Parylene (Polydim L.
Property . (Polyimid  ene
F (03 N ethylsilox
e) terephtha
ane)
late)
Tensile
Strength 76 70 50 5-10 170 - 230 55-75
(MPa)
Young's
0.0003 -
Modulus 2.8 3.2 2.4 25-5.0 2.0-4.0
0.0008
(GPa)
Elongation
at Break 40 200 30 100 - 750 30-70 50 - 150
(%)
Hardness
(Rockwell - R85 R80 - - -
R)

Table 2: Electrical Properties

© 2025 BenchChem. All rights reserved. 2/17 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155830?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Parylene Parylene Parylene
Property c " PDMS Kapton® PET
Dielectric
Constant 242 2.95 2.65 23-28 34 3.0-3.2
(at 1 MHz)
Dielectric
Strength 5,400 5,600 7,000 400 - 650 7,700 7,000
(V/mil)
Volume
Resistivity 1.1 x10v 8.8 x 1016 1.4 x 10v ~1012 - 101> >108 ~1026
(ohm-cm)
Dissipation
~0.001 -
Factor (at1 0.008 0.013 0.0006 0.05 ~0.002 ~0.015
MHz) '
Table 3: Barrier Properties
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for 25 pum

film

Gas

Permeabilit
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Chemical
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Experimental Protocols

Protocol 1: Parylene F Deposition via Chemical Vapor
Deposition (CVD)

This protocol outlines the standard procedure for depositing a Parylene F film on a flexible
substrate.

Materials and Equipment:

Parylene F dimer (di-tetrafluoro-p-xylylene)

Substrate for deposition (e.g., silicon wafer as a temporary carrier for flexible device
fabrication)

Adhesion promoter (e.qg., A-174 silane)

Parylene deposition system (e.g., PDS 2010 Labcoater)
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¢ Vacuum oven

e Solvents for cleaning (e.g., acetone, isopropanol)

« Nitrogen gas source

Procedure:

o Substrate Cleaning: Thoroughly clean the substrate to remove any organic residues and
particulate matter. This can be achieved by sequential sonication in acetone and
isopropanol, followed by drying with nitrogen gas.[4]

o Adhesion Promotion: To enhance the adhesion of Parylene F to the substrate, apply an
adhesion promoter. A common method is vapor phase deposition of A-174 silane within the
coating chamber prior to Parylene deposition.[5] Alternatively, the substrate can be dipped in
a dilute solution of A-174 silane.[6]

o Parylene Deposition: a. Load the Parylene F dimer into the vaporizer of the CVD system.
The amount of dimer will determine the final thickness of the film.[7] b. Place the cleaned
and adhesion-promoted substrates into the deposition chamber. c. Evacuate the system to a
base pressure of approximately 10-30 mTorr. d. Vaporization: Heat the dimer to
approximately 120-150°C to induce sublimation into a gaseous state.[8] e. Pyrolysis: Pass
the dimer gas through a high-temperature furnace (pyrolysis zone) set to 650-700°C. This
breaks the dimer into reactive monomer molecules.[8] f. Deposition: The monomer gas flows
into the room-temperature deposition chamber where it polymerizes conformally onto all
surfaces, forming a thin, transparent Parylene F film.[3]

e Film Thickness Control: The thickness of the deposited film is primarily controlled by the
initial mass of the dimer and the deposition time.[7] A typical deposition rate for Parylene F is
slower than that of Parylene C.

o Post-Deposition: Once the deposition is complete, vent the chamber to atmospheric
pressure and carefully remove the coated substrates.

Workflow Diagram for Parylene F Deposition:
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Parylene F Chemical Vapor Deposition Workflow.

Protocol 2: Patterning of Parylene F Films

Patterning is essential for creating conductive traces and defining device architectures on the
Parylene F substrate. Common methods include photolithography with reactive ion etching
(RIE) and laser ablation.

2.1 Photolithography and Reactive lon Etching (RIE)

Materials and Equipment:

Parylene F coated substrate

e Photoresist (e.g., AZ series)

o Developer solution

e Spinner for photoresist coating

o Mask aligner with UV light source

e Reactive lon Etching (RIE) system

o Oxygen (Oz2) and other etching gases (e.g., SFe, CF4)
e Photoresist stripper

Procedure:
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Photoresist Coating: Apply a layer of photoresist onto the Parylene F film using a spin coater.
The spin speed and time will determine the thickness of the photoresist layer.

Soft Bake: Bake the photoresist-coated substrate on a hotplate to evaporate the solvent from
the photoresist.

UV Exposure: Place a photomask with the desired pattern over the substrate and expose it
to UV light in a mask aligner.

Development: Immerse the exposed substrate in a developer solution to remove the
exposed or unexposed photoresist, depending on whether a positive or negative photoresist
is used.

Hard Bake: Bake the substrate again to harden the remaining photoresist pattern.

Reactive lon Etching (RIE): a. Place the patterned substrate into the RIE chamber. b.
Introduce oxygen (O2) plasma to etch the exposed Parylene F. A typical Oz flow rate is 20-
100 sccm.[9] c. The etch rate can be controlled by adjusting the RF power (e.g., 200-400 W)
and chamber pressure.[9] The addition of fluorine-containing gases like SFe or CF4 can
increase the etch rate.

Photoresist Stripping: After etching, remove the remaining photoresist using a suitable
stripper solution or an oxygen plasma ashing process.

2.2 Laser Ablation

Materials and Equipment:

o Parylene F coated substrate

e Excimer laser (e.g., 248 nm) or other suitable UV laser system
o Computer-controlled translation stage

Procedure:

o Substrate Mounting: Secure the Parylene F coated substrate on the translation stage of the
laser ablation system.
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» Pattern Definition: Define the desired pattern using the system's software, which will control
the movement of the laser beam.

e Laser Ablation: a. Focus the laser beam onto the surface of the Parylene F film. b. The high
energy of the UV laser photons directly breaks the chemical bonds of the polymer, leading to
its removal.[10] c. The ablation process is typically performed in a controlled atmosphere (air,
nitrogen, or vacuum). d. The laser fluence and pulse rate will determine the ablation depth
and speed. For 248 nm excimer lasers, fluences in the range of 0.4-0.6 J/cm? are often used.
[10]

o Cleaning: After ablation, the substrate may require cleaning to remove any debris.

Workflow Diagram for Parylene F Patterning:
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Parylene F Patterning Workflow Comparison.
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Protocol 3: Fabrication of a Flexible Pressure Sensor on
a Parylene F Substrate

This protocol describes the fabrication of a simple capacitive pressure sensor on a Parylene F
substrate.

Materials and Equipment:

Parylene F coated silicon wafer (as a temporary carrier)
o Metal for electrodes (e.g., Gold, Platinum)

» Adhesion layer for metal (e.g., Titanium, Chromium)

» Photolithography and RIE or laser ablation equipment

o E-beam or thermal evaporator for metal deposition

» Elastomeric dielectric layer (e.g., PDMS)

e Spinner for PDMS coating

¢ Oven for curing PDMS

Procedure:

o Bottom Electrode Fabrication: a. Deposit a Parylene F film on a silicon wafer as described in
Protocol 1. b. Deposit a thin adhesion layer (e.g., 10 nm Ti) followed by the conductive metal
layer (e.g., 100 nm Au) using e-beam evaporation. c. Pattern the metal layer to form the
bottom electrodes using photolithography and wet etching or a lift-off process.

o Dielectric Layer Deposition: a. Spin-coat a layer of PDMS onto the patterned bottom
electrodes. The thickness of this layer will influence the sensitivity of the sensor. b. Cure the
PDMS in an oven according to the manufacturer's instructions.

o Top Electrode Fabrication: a. Deposit and pattern the top electrodes on a separate Parylene
F coated carrier wafer, following the same procedure as for the bottom electrodes.
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o Assembly and Encapsulation: a. Carefully align and bond the top electrode substrate to the
PDMS layer on the bottom electrode substrate. b. Deposit a final layer of Parylene F to
encapsulate the entire device for protection and biocompatibility.

o Release from Carrier: a. Carefully peel the flexible pressure sensor off the silicon carrier
wafer.

Workflow Diagram for Flexible Pressure Sensor Fabrication:
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Fabrication Workflow for a Flexible Pressure Sensor.
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Protocol 4: Biocompatibility Assessment (Cytotoxicity
Testing - ISO 10993-5)

This protocol provides a general workflow for assessing the in vitro cytotoxicity of Parylene F

for medical applications, based on the ISO 10993-5 standard.

Materials and Equipment:

Parylene F coated samples

Control materials (positive and negative)

Cell culture medium (e.g., MEM)

L929 mouse fibroblast cell line (or other appropriate cell line)

Incubator (37°C, 5% CO2)

Microplate reader

MTT or other viability assay reagents

Sterile labware

Procedure:

Sample Preparation and Extraction: a. Sterilize the Parylene F samples and control
materials. b. Prepare extracts by incubating the samples in cell culture medium at 37°C for
24-72 hours. The surface area to volume ratio should be standardized (e.g., 3 cm?/mL).[11]

Cell Seeding: Seed L929 cells into 96-well plates and incubate until they form a confluent
monolayer.

Exposure to Extracts: Remove the culture medium from the cells and replace it with the
prepared extracts from the Parylene F samples and controls.

Incubation: Incubate the cells with the extracts for a defined period (e.g., 24 hours).
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» Cytotoxicity Assessment: a. After incubation, assess the cell viability using a quantitative
method like the MTT assay. This involves adding the MTT reagent to the cells, which is
converted to a colored formazan product by viable cells. b. The amount of formazan
produced is proportional to the number of viable cells and can be quantified by measuring
the absorbance with a microplate reader.

o Data Analysis: Compare the viability of cells exposed to the Parylene F extract to that of the
negative and positive controls. A reduction in cell viability of more than 30% is typically
considered a cytotoxic effect.

Logical Relationship Diagram for Biocompatibility Assessment:
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Logical Workflow for ISO 10993-5 Cytotoxicity Testing.
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Conclusion

Parylene F stands out as a high-performance material for the fabrication of flexible electronics,
offering a unique combination of flexibility, robustness, and excellent dielectric and barrier
properties. Its biocompatibility further extends its utility to implantable medical devices.[12][13]
The protocols outlined in this document provide a foundation for researchers and scientists to
effectively utilize Parylene F in their development of next-generation flexible electronic systems.
Adherence to detailed and controlled fabrication processes is key to achieving reliable and
high-performance devices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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